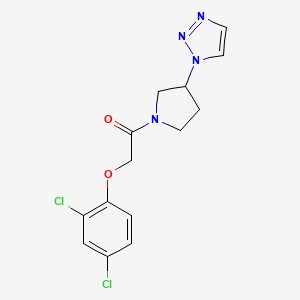

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-5-3-11(8-19)20-6-4-17-18-20/h1-2,4,6-7,11H,3,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPCQISEOBQWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

Introduction of the Dichlorophenoxy Group: This could be done via etherification or a similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

Substitution: Reagents such as alkyl halides or acyl chlorides could be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1H-1,2,3-triazole derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of the pyrrolidine moiety enhances the bioactivity of the compound.

Anticancer Properties

Several studies have investigated the anticancer potential of triazole-based compounds. The compound has been evaluated for its efficacy against human liver cancer cells. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Modulation of Chemokine Receptors

The compound has been studied for its role as a modulator of chemokine receptors such as CXCR3. These receptors are involved in inflammatory responses and leukocyte trafficking. By modulating these receptors, the compound may have therapeutic implications in treating inflammatory diseases and certain cancers.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various triazole derivatives. The results showed that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| Target Compound | Staphylococcus aureus | 10 |

| Target Compound | Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In another study focusing on liver cancer cells (HepG2), the compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Synthesis and Characterization

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone would depend on its specific biological target. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function.

Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a novel synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- Molecular Formula : C13H14Cl2N4O

- Molecular Weight : 305.18 g/mol

- IUPAC Name : 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

The presence of the triazole ring is significant as it contributes to the pharmacological properties of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines such as MDA-MB231 and HCT116 with IC50 values ranging from 42.5 µg/mL to 64.3 µg/mL . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Triazole derivatives have also shown promise as antimicrobial agents. A study highlighted that certain triazole-containing compounds exhibited activity against ESKAPE pathogens, which are notorious for their antibiotic resistance . The specific activity against these pathogens suggests that the compound could be further explored for its potential in treating resistant infections.

Neuroprotective Effects

Some derivatives of triazoles have been studied for their neuroprotective effects. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could position them as candidates for treating neurodegenerative diseases.

The biological activities of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone are largely attributed to:

- Inhibition of Enzymatic Pathways : Many triazole compounds inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

- Interaction with DNA : Some studies suggest that triazoles can intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound can be synthesized via triazole alkylation and ketone condensation reactions. Key steps include:

- Triazole functionalization : Reacting 1H-1,2,3-triazole with a pyrrolidine precursor under reflux in ketone or ether solvents (e.g., acetone, THF) to form the 3-(1H-triazol-1-yl)pyrrolidine intermediate .

- Ethanone coupling : Condensation of the intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base (e.g., KCO) at 60–80°C for 6–12 hours .

- Purification : Recrystallization from ethanol/chloroform (1:1) yields pure product (typical yields: 70–85%) .

Critical parameters : Monitor reaction progress via TLC, optimize solvent polarity, and maintain anhydrous conditions.

Q. What spectroscopic techniques are recommended for structural characterization?

A multi-technique approach is essential:

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .

- NMR : H NMR resolves pyrrolidine protons (δ 3.1–3.5 ppm) and dichlorophenoxy aromatic signals (δ 6.8–7.4 ppm). C NMR confirms the ethanone carbonyl (δ ~200 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns matching predicted structures .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve crystallographic ambiguities in this compound?

SHELX refinement involves:

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and CCD detector. Aim for completeness > 95% and resolution < 1.0 Å .

- Structure solution : Employ SHELXD for initial Patterson map phasing, followed by SHELXL for iterative refinement. Anisotropic displacement parameters refine heavy atoms (Cl, O) .

- Validation : Check R-factor convergence (< 0.05), bond length/angle RMSD (< 0.01 Å), and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Example : In a related dichlorophenyl-triazole structure ( ), SHELXL refinement achieved R = 0.0394 with 3292 independent reflections .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological reconciliation steps:

- Purity validation : Use HPLC-MS (≥98% purity; ) to exclude impurities affecting bioactivity .

- Assay standardization : Perform dose-response curves (IC) in triplicate with positive controls (e.g., ketoconazole for antifungal assays) .

- Metabolic profiling : Investigate CYP3A4-mediated metabolism ( ) to identify active/inactive metabolites .

- Structural confirmation : Compare crystallographic data ( ) to rule out polymorphic variations .

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies:

Case study : In , adjusting the solvent to DMF and temperature to 80°C improved yields of triazole-ethanone derivatives from 65% to 82% .

Q. What computational tools aid in predicting the compound’s metabolic pathways?

Combine:

- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 1TQN). Focus on triazole and dichlorophenyl binding to heme iron .

- QSAR models : Apply MetaSite to predict oxidation sites (e.g., pyrrolidine C-H activation) .

- Experimental validation : Compare with LC-MS/MS data from hepatic microsome incubations ( ) .

Key finding : The dichlorophenyl group undergoes CYP3A4-mediated hydroxylation, forming a reactive metabolite ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.